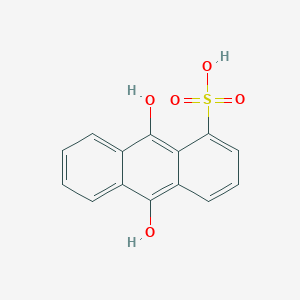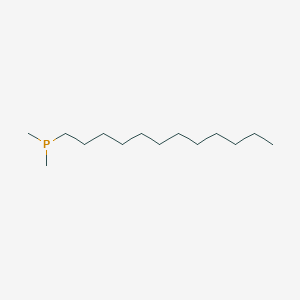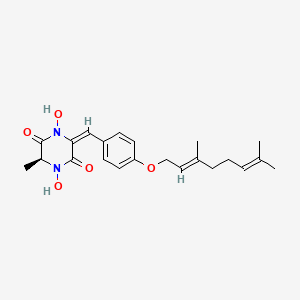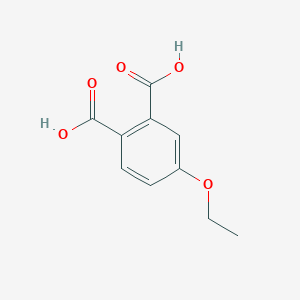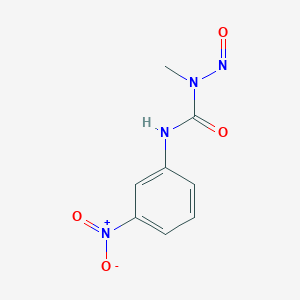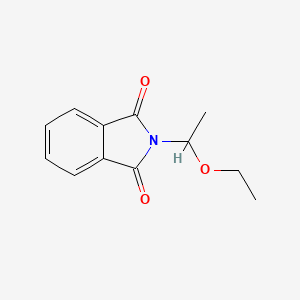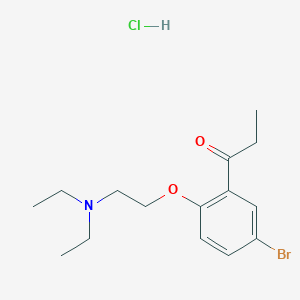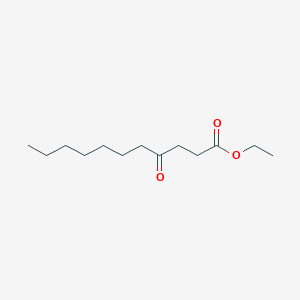
Undecanoic acid, 4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 4-oxo-, ethyl ester is an organic compound with the molecular formula C13H24O3. It is an ester derivative of undecanoic acid, characterized by the presence of an ethyl group and a keto group at the fourth carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecanoic acid, 4-oxo-, ethyl ester can be synthesized through the esterification of undecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the oxidation of ethyl undecanoate to introduce the keto group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides and other ester derivatives.
Applications De Recherche Scientifique
Undecanoic acid, 4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of undecanoic acid, 4-oxo-, ethyl ester involves its interaction with cellular components. The compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular processes. It can also interact with cell membranes, affecting their integrity and function. The presence of the keto group allows it to participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl undecanoate: Similar structure but lacks the keto group.
Undecanoic acid: The parent compound without the ester and keto groups.
4-oxo-undecanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Undecanoic acid, 4-oxo-, ethyl ester is unique due to the presence of both the keto and ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
22769-72-8 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
ethyl 4-oxoundecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3-11H2,1-2H3 |
Clé InChI |
CHSBCKALCTYLSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)


